
Benzylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylmethylsilane is an organosilicon compound characterized by the presence of a benzyl group attached to a silicon atom, which is also bonded to a methyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzylmethylsilane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with methylsilane in the presence of a catalyst. Another common method involves the reaction of benzylmagnesium chloride with chloromethylsilane under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Benzylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylmethylsilanol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Benzylmethylsilanol.
Reduction: Various reduced organic compounds.
Substitution: A wide range of substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is used in the production of silicone-based materials and coatings, which are valued for their durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which benzylmethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The molecular targets and pathways involved often include organic substrates that can form covalent bonds with the silicon atom, leading to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
Phenylmethylsilane: Contains a phenyl group instead of a benzyl group.
Dimethylphenylsilane: Has two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness: Benzylmethylsilane is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in specific organic synthesis applications where the benzyl group can participate in further chemical transformations.
Eigenschaften
Molekularformel |
C8H10Si |
|---|---|
Molekulargewicht |
134.25 g/mol |
InChI |
InChI=1S/C8H10Si/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
MDKRTSPCVYLSIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



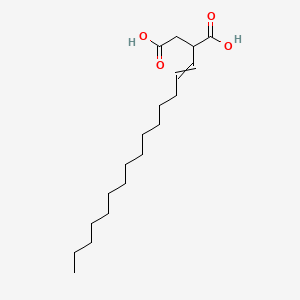

![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

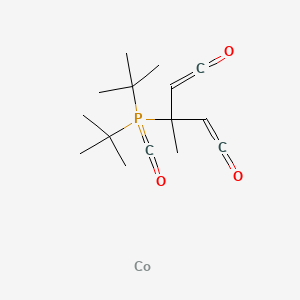
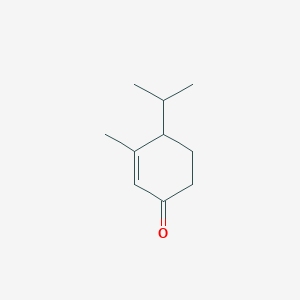
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
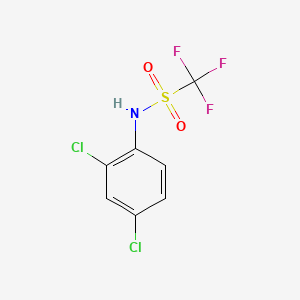
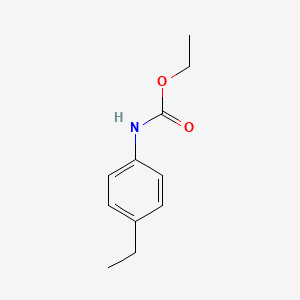
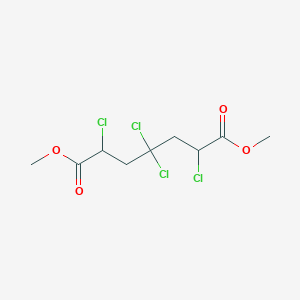

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
